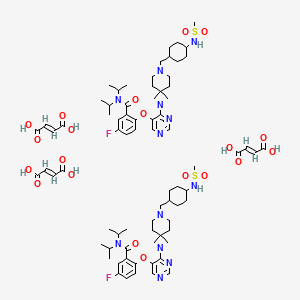

VTP50469 fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C76H106F2N12O20S2 |

|---|---|

Poids moléculaire |

1609.9 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/2C32H47FN6O4S.3C4H4O4/c2*1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;3*5-3(6)1-2-4(7)8/h2*8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Clé InChI |

DGSSIIRNGCQGQL-VQYXCCSOSA-N |

SMILES isomérique |

CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.CC(N(C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C)C(C)C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

VTP50469 Fumarate: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 fumarate is a potent, selective, and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival and proliferation of MLL-rearranged (MLLr) leukemias.[1][2][3] MLLr leukemias, which account for a significant portion of acute leukemias in infants and have a generally poor prognosis, are driven by oncogenic MLL fusion proteins that aberrantly regulate gene expression.[2] VTP50469 disrupts the core pathogenic mechanism of these leukemias by evicting the MLL fusion protein complex from chromatin, leading to the downregulation of key target genes, cell differentiation, apoptosis, and ultimately, a profound anti-leukemic effect.[1] This technical guide provides a comprehensive overview of the mechanism of action of VTP50469, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

The Menin-MLL Interaction: A Key Vulnerability in MLLr Leukemia

In MLLr leukemias, the N-terminus of the MLL1 (KMT2A) protein is fused to one of over 80 different partner proteins, creating an oncogenic fusion protein.[4] These MLL fusion proteins are responsible for driving a leukemogenic gene expression program. A crucial component of this process is the interaction with the nuclear protein Menin.[5] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which is essential for the aberrant expression of downstream target genes like HOXA9 and MEIS1 that promote leukemic cell growth and block differentiation.[5] The dependency on the Menin-MLL interaction for leukemogenesis makes it a prime therapeutic target.[1]

This compound: A Potent and Selective Inhibitor

VTP50469 was developed through structure-based design to specifically inhibit the Menin-MLL interaction.[1] It exhibits high potency with a Ki of 104 pM for the Menin-MLL interaction.[3][6]

In Vitro Efficacy

VTP50469 demonstrates potent anti-proliferative activity against a panel of MLLr leukemia cell lines, with IC50 values in the low nanomolar range.

| Cell Line | MLL Fusion | Leukemia Type | IC50 (nM) |

| MOLM13 | MLL-AF9 | AML | 13[6][7] |

| MV4;11 | MLL-AF4 | AML | 17[6][7] |

| RS4;11 | MLL-AF4 | B-ALL | 25[6][7] |

| SEMK2 | MLL-AF4 | B-ALL | 27[6][7] |

| KOPN8 | MLL-ENL | B-ALL | 15[6][7] |

| THP1 | MLL-AF9 | AML | 37[6][7] |

| NOMO1 | MLL-AF9 | AML | 30[6][7] |

| ML2 | MLL-AF6 | AML | 16[6][7][8] |

| EOL1 | MLL-AF9 | AML | 20[6][7] |

| HB11;19 | MLL-ENL | B-ALL | 36[6][7] |

| Murine MLL-AF9 | MLL-AF9 | AML | 15[6] |

VTP50469 also shows activity against NPM1-mutant AML, which shares a dependency on the Menin-MLL interaction.[8][9]

Core Mechanism of Action: Disruption of the MLL Fusion Complex on Chromatin

The primary mechanism of action of VTP50469 is the disruption of the Menin-MLL fusion protein interaction, leading to a cascade of molecular events that ultimately suppress the leukemogenic program.

Dissociation of the Menin-MLL Complex

VTP50469 treatment leads to the dissociation of Menin from high-molecular-weight protein complexes in the nucleus of MLLr leukemia cells.[8][9] This was demonstrated through glycerol gradient sedimentation experiments.[9]

Eviction from Chromatin

The dissociation of the complex results in the eviction of both Menin and the MLL fusion protein from their target gene loci on the chromatin.[1][8] This has been confirmed by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and CUT&RUN-seq experiments, which showed a significant reduction in Menin and MLL fusion protein occupancy at the transcriptional start sites (TSS) of target genes after VTP50469 treatment.[4][8][9] VTP50469 treatment also leads to the eviction of DOT1L, another critical component of the MLL fusion complex, from chromatin.[8]

Downregulation of MLL Target Gene Expression

The removal of the MLL fusion complex from chromatin leads to a rapid and sustained downregulation of MLL target gene expression.[4] RNA sequencing (RNA-seq) analysis of MLLr cell lines treated with VTP50469 revealed a significant decrease in the expression of key leukemogenic genes, including HOXA9, MEIS1, PBX3, and MEF2C.

Induction of Apoptosis and Differentiation

The suppression of the MLL-driven oncogenic program by VTP50469 induces distinct cellular responses depending on the leukemia subtype. In MLLr B-cell acute lymphoblastic leukemia (B-ALL) cell lines, VTP50469 treatment leads to a rapid induction of apoptosis.[4][6] In contrast, MLLr acute myeloid leukemia (AML) cell lines primarily undergo dose-dependent differentiation, as evidenced by the increased expression of myeloid differentiation markers such as CD11b.[4][6][9]

In Vivo Anti-Leukemic Efficacy

VTP50469 has demonstrated remarkable in vivo efficacy in patient-derived xenograft (PDX) models of MLLr leukemia.[1][10]

| PDX Model | Treatment | Outcome |

| MLLr B-ALL | VTP50469 (oral administration) | Dramatic reduction in leukemia burden; many mice remained disease-free for over a year.[1][10] |

| MLLr AML | VTP50469 (oral administration) | Significant decrease in leukemia burden in peripheral blood, spleen, and bone marrow.[10] |

| NPM1-mutant AML | VTP50469 (oral administration) | Dramatic reduction of human leukemia cells.[11] |

Oral administration of VTP50469 in mouse chow was well-tolerated, with no significant toxicity or weight loss observed at highly effective doses.[10][11]

Experimental Protocols

Cell Viability and Proliferation Assays

-

Method: MLLr leukemia cell lines are seeded in 96-well plates and treated with a concentration range of VTP50469 or DMSO as a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 3-10 days).[8][12]

-

Readout: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8] The number of viable cells can also be determined by trypan blue exclusion staining and counting.[12]

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

Glycerol Gradient Sedimentation

-

Purpose: To assess the effect of VTP50469 on the integrity of high-molecular-weight protein complexes containing Menin.

-

Protocol:

-

Nuclear extracts are prepared from MLLr leukemia cells treated with VTP50469 or DMSO.

-

The extracts are loaded onto a 10%-20% glycerol gradient.[8]

-

The gradients are centrifuged at high speed to separate protein complexes based on their size and shape.

-

Fractions are collected from the gradient and analyzed by Western blotting using an anti-Menin antibody to determine the distribution of Menin across the gradient.[8]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Purpose: To map the genome-wide occupancy of Menin, MLL fusion proteins, and other chromatin-associated proteins.

-

Protocol:

-

MLLr cells are treated with VTP50469 or DMSO for a specified duration (e.g., 3 days).[8]

-

Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin is sheared into small fragments.

-

Antibodies specific to the protein of interest (e.g., Menin, MLL) are used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is sequenced, and the reads are mapped to the genome to identify protein binding sites.

-

RNA Sequencing (RNA-seq)

-

Purpose: To determine the global changes in gene expression following VTP50469 treatment.

-

Protocol:

-

MLLr cells are treated with VTP50469 or DMSO for different time points (e.g., 2 and 7 days).[4]

-

Total RNA is extracted from the cells.

-

mRNA is enriched and used to construct a cDNA library.

-

The library is sequenced using a high-throughput sequencing platform.

-

The sequencing reads are aligned to a reference genome, and gene expression levels are quantified.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon VTP50469 treatment.

-

Visualizing the Mechanism of Action

Signaling Pathway

Caption: VTP50469 inhibits the Menin-MLL interaction, leading to downstream cellular effects.

Experimental Workflow: ChIP-seq

Caption: A simplified workflow for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Conclusion

This compound represents a promising targeted therapy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the direct inhibition of the critical Menin-MLL interaction, which leads to the disruption of the core oncogenic program in these cancers. The potent and selective nature of VTP50469, coupled with its impressive preclinical efficacy and favorable safety profile, has paved the way for its clinical development. Further research and ongoing clinical trials will continue to elucidate the full potential of this therapeutic approach for patients with these high-risk leukemias.

References

- 1. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. answers.childrenshospital.org [answers.childrenshospital.org]

- 3. selleckchem.com [selleckchem.com]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cms.syndax.com [cms.syndax.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 8. cms.syndax.com [cms.syndax.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

VTP50469 Fumarate: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VTP50469 fumarate is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the development and progression of certain acute leukemias. Developed through a rigorous structure-based drug design approach, VTP50469 has demonstrated significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of VTP50469, including key experimental data and methodologies, to support further research and development in this promising therapeutic area.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the KMT2A gene (encoding MLL1) are hallmarks of aggressive acute leukemias in both pediatric and adult populations, often associated with a poor prognosis. The resulting MLL fusion proteins require interaction with the scaffold protein Menin to drive their oncogenic transcriptional program, leading to the upregulation of key target genes such as HOXA9 and MEIS1 and ultimately blocking hematopoietic differentiation. The critical nature of the Menin-MLL interaction for leukemogenesis makes it a compelling therapeutic target. VTP50469 was developed to specifically disrupt this interaction, offering a targeted therapeutic strategy for these genetically defined leukemias.[1]

Discovery and Optimization of this compound

The discovery of VTP50469 was propelled by a structure-based drug design strategy. An initial screening of compound libraries identified a promising hit, which was then iteratively optimized for potency, selectivity, and oral bioavailability. This optimization process led to the development of VTP50469, a compound with a high affinity for the MLL-binding pocket on Menin.[2]

dot

Mechanism of Action

VTP50469 acts as a competitive inhibitor, binding to the MLL binding pocket on Menin with high affinity. This direct binding physically obstructs the interaction between Menin and MLL fusion proteins (and wild-type MLL). The disruption of this complex prevents the recruitment of the MLL fusion machinery to chromatin, leading to the downregulation of leukemogenic target genes, induction of cellular differentiation, and ultimately, apoptosis in MLL-r and NPM1m leukemia cells.[3][4]

dot

Quantitative Data Summary

VTP50469 exhibits potent and selective activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations, with minimal effect on cells with wild-type MLL.

Table 1: In Vitro Potency and Selectivity of VTP50469

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 104 pM | [5][6] |

| IC50 vs. MLL-r AML Cell Lines | ||

| MOLM13 (MLL-AF9) | 13 nM | [3] |

| MV4;11 (MLL-AF4) | 17 nM | [3] |

| NOMO1 | 30 nM | [3] |

| ML2 | 16 nM | [3] |

| THP1 | 37 nM | [3] |

| EOL1 | 20 nM | [3] |

| Murine MLL-AF9 cells | 15 nM | [3] |

| IC50 vs. MLL-r ALL Cell Lines | ||

| KOPN8 | 15 nM | [3] |

| SEMK2 | 27 nM | [3] |

| RS4;11 | 25 nM | [3] |

| HB11;19 | 36 nM | [3] |

| IC50 vs. Wild-Type MLL Cell Lines | ||

| HL-60 | >1,000 nM | [6] |

| K562 | >1,000 nM | [6] |

| Reh | >1,000 nM | [6] |

Table 2: In Vivo Efficacy of VTP50469 in Preclinical Models

| Model | Dosing Regimen | Key Findings | Reference |

| MV4;11 Xenograft | 15, 30, 60 mg/kg, BID, oral | Significant survival advantage at all doses. | [4] |

| MLL-r B-ALL PDX | 120 mg/kg, BID, oral, 28 days | Eradication of leukemia in multiple models, with some mice remaining disease-free for over a year. | [4] |

| MLL-r AML PDX | Formulated in chow | Significant reduction in leukemia burden. | [7] |

| NPM1m AML PDX | Formulated in chow | Significant reduction in leukemia burden. | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary screening method to identify compounds that disrupt the Menin-MLL protein-protein interaction.

-

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled peptide derived from MLL upon binding to the much larger Menin protein. An effective inhibitor will displace the fluorescent peptide, leading to a decrease in the fluorescence polarization signal.[8]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA.

-

Recombinant human Menin protein.

-

Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).

-

Test compounds (e.g., VTP50469) serially diluted in DMSO.

-

-

Procedure:

-

Add recombinant Menin and the fluorescently labeled MLL peptide to the wells of a 384-well plate.

-

Add the test compounds at various concentrations.

-

Incubate at room temperature to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate IC50 values by fitting the data to a dose-response curve.[9]

-

Cell Proliferation Assay

This assay assesses the effect of VTP50469 on the growth of leukemia cell lines.

-

Principle: Cell viability is measured after a defined period of exposure to the test compound.

-

Reagents:

-

Leukemia cell lines (e.g., MOLM13, RS4;11, HL-60).

-

Cell culture medium appropriate for each cell line.

-

VTP50469 serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Add VTP50469 at a range of concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure luminescence or fluorescence according to the manufacturer's instructions.

-

Calculate IC50 values from the resulting dose-response curves.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to determine the genome-wide occupancy of Menin and MLL fusion proteins on chromatin and how this is affected by VTP50469.

-

Principle: Proteins are cross-linked to DNA in intact cells, which are then lysed. The protein of interest is immunoprecipitated along with the bound DNA. The DNA is then purified and sequenced to identify the binding sites.

-

Procedure:

-

Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or vehicle control (DMSO).[4]

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitate the protein-DNA complexes using antibodies specific for Menin or the N-terminus of MLL.

-

Reverse the cross-links and purify the DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of enrichment (peaks), indicating protein binding sites.

-

RNA Sequencing (RNA-seq)

RNA-seq is employed to analyze the global gene expression changes induced by VTP50469 treatment.

-

Principle: The entire transcriptome of the cells is sequenced to quantify the expression levels of all genes.

-

Procedure:

-

Treat leukemia cells with VTP50469 or DMSO for specified time points (e.g., 2 and 7 days).[4]

-

Isolate total RNA from the cells.

-

Prepare RNA-seq libraries, including cDNA synthesis and adapter ligation.

-

Perform high-throughput sequencing.

-

Align the sequencing reads to a reference genome and quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by VTP50469 treatment.

-

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of VTP50469 in a setting that more closely recapitulates human disease.

-

Principle: Primary leukemia cells from patients are engrafted into immunodeficient mice. These mice are then treated with the test compound to assess its anti-leukemic activity.

-

Procedure:

-

Obtain primary leukemia cells from patients with MLL-r or NPM1m leukemia.

-

Inject the cells into immunodeficient mice (e.g., NSG mice).

-

Monitor for engraftment of the leukemia.

-

Once engraftment is established, randomize the mice into treatment and control groups.

-

Administer VTP50469 (e.g., via oral gavage or formulated in chow) or vehicle control.[4][7]

-

Monitor tumor burden (e.g., by measuring human CD45+ cells in peripheral blood) and survival.

-

At the end of the study, assess leukemia burden in various organs (e.g., bone marrow, spleen).

-

Preclinical Development and Future Directions

The robust preclinical data for VTP50469 and other Menin-MLL inhibitors have paved the way for clinical investigation. Clinical trials with other Menin inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising results in patients with relapsed or refractory MLL-r and NPM1m acute leukemias.[10][11][12][13] These trials have also highlighted potential challenges, such as the management of differentiation syndrome, a known class effect of differentiating agents.[11][14]

The development of VTP50469 is part of a broader effort to bring targeted therapies to patients with genetically defined leukemias. Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of VTP50469 with other anti-leukemic agents to overcome resistance and improve outcomes.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Menin-MLL inhibition.

-

Expansion to Other Indications: Investigating the potential of VTP50469 in other cancers where the Menin-MLL interaction may play a role.

Conclusion

This compound is a testament to the power of structure-based drug design in developing highly potent and selective inhibitors of challenging protein-protein interactions. Its strong preclinical anti-leukemic activity in models of MLL-r and NPM1m leukemia provides a solid foundation for its continued development as a targeted therapy for these high-need patient populations. The detailed technical information provided in this guide is intended to facilitate further research and accelerate the translation of this promising therapeutic approach into clinical practice.

References

- 1. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. targetedonc.com [targetedonc.com]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

The Menin-MLL Interaction in Acute Myeloid Leukemia: A Core Oncogenic Axis and Prime Therapeutic Target

Audience: Researchers, scientists, and drug development professionals in oncology and hematology.

Abstract

Acute Myeloid Leukemia (AML) characterized by rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene represents a high-risk subtype with a historically poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on a direct protein-protein interaction with Menin, a nuclear scaffold protein encoded by the MEN1 gene. This interaction tethers the MLL fusion complex to chromatin, driving the aberrant expression of key leukemogenic genes, most notably HOXA9 and MEIS1, which in turn blocks hematopoietic differentiation and promotes uncontrolled proliferation. The absolute requirement of the Menin-MLL interaction for leukemogenesis establishes it as a premier therapeutic vulnerability. This guide provides an in-depth overview of the molecular basis of this interaction, its downstream signaling consequences, the development of targeted inhibitors, and the key experimental protocols used to investigate this oncogenic axis.

The Molecular Basis of the Menin-MLL Interaction

Menin is a 67 kDa nuclear protein that functions as a scaffold, interacting with a multitude of proteins to regulate gene transcription, cell cycle, and genome stability.[1] In the context of MLL-rearranged AML, its role as an essential cofactor for MLL fusion proteins is paramount.[1][2] Chromosomal translocations fuse the N-terminal portion of MLL with one of over 80 different partner genes.[1][3] Crucially, the N-terminus of MLL, which is retained in all oncogenic fusion proteins, contains the Menin-binding motifs.[1][4]

A Bivalent Binding Mechanism

Biochemical and structural studies have revealed a complex, bivalent binding mode between Menin and MLL.[1][5] The N-terminal region of MLL contains two distinct Menin Binding Motifs (MBM1 and MBM2) that interact with a large central cavity on the Menin protein.[1][5][6]

-

Menin Binding Motif 1 (MBM1): This is the high-affinity binding site.[1][7] A short peptide sequence within MLL (residues 6-13) is responsible for this potent interaction.[1]

-

Menin Binding Motif 2 (MBM2): This is a lower-affinity site (residues 24-40).[1]

While both motifs can bind to Menin independently, the presence of both in the full-length MLL N-terminus results in a high-affinity, stable interaction.[1][6][7] This bivalent interaction presents a challenge for therapeutic inhibition but also provides a clear structural basis for drug design.[1][5]

Table 1: Binding Affinities of MLL Motifs to Menin

| MLL Fragment | Binding Affinity (Kd) to Menin | Reference |

|---|---|---|

| MLL N-terminal Fragment (with MBM1 & MBM2) | ~10 nM | [1] |

| MLL4–43 (MBM1 & MBM2) | 6.8 nM | [6] |

| Menin Binding Motif 1 (MBM1) | 50-56 nM | [1][5] |

| Menin Binding Motif 2 (MBM2) | ~1.4 µM |[1][5] |

Caption: Bivalent binding of MLL's MBM1 and MBM2 motifs to Menin.

Role in Leukemogenesis: The Menin-MLL Signaling Axis

The Menin-MLL interaction is a central node in the molecular pathogenesis of MLL-rearranged and, as more recently discovered, NPM1-mutated AML.[8][9] The MLL fusion protein, through its interaction with Menin, is recruited to the promoters of specific target genes.[1] Menin acts as a critical link, potentially connecting the MLL complex to other chromatin-associated proteins like LEDGF to stabilize its binding to target loci.[1][10]

This recruitment leads to epigenetic modifications, including H3K4 and H3K79 methylation, which activate gene transcription.[8][11] The primary downstream targets are the HOXA cluster genes (especially HOXA9) and their essential cofactor MEIS1.[1][12][13] Overexpression of HOXA9 and MEIS1 is a hallmark of this AML subtype and is directly responsible for the leukemic phenotype: a block in myeloid differentiation and a simultaneous increase in hematopoietic stem and progenitor cell proliferation.[1][14] Disrupting the Menin-MLL interaction leads to the downregulation of this oncogenic program, resulting in differentiation and apoptosis of leukemia cells.[2][15]

Caption: The Menin-MLL pathway drives leukemogenesis.

Therapeutic Targeting with Small Molecule Inhibitors

The dependency of MLL-rearranged leukemia on the Menin-MLL interaction makes it an ideal therapeutic target.[2] Structure-based drug design has led to the development of potent, orally bioavailable small molecules that bind to the MLL pocket on Menin, competitively disrupting the interaction.[5][15] These inhibitors have shown remarkable preclinical and, more recently, clinical activity.[16][17]

Treatment with Menin-MLL inhibitors like Revumenib (SNDX-5613) and VTP50469 selectively kills MLL-rearranged and NPM1-mutant leukemia cells, induces myeloid differentiation, and leads to a rapid downregulation of the HOXA9 and MEIS1 gene expression signature.[15][18][19] In vivo studies using patient-derived xenograft (PDX) models have demonstrated dramatic reductions in leukemia burden and long-term, disease-free survival in some cases.[15][20]

Table 2: Potency of Key Menin-MLL Inhibitors

| Inhibitor | Target Binding (Kd) | Interaction Inhibition (IC50) | Reference |

|---|---|---|---|

| MI-2-2 | 22 nM | 46 nM (vs MBM1) | [5] |

| MI-463 | ~10 nM | 32 nM (vs MLL4–43) | [6] |

| MI-503 | ~10 nM | 33 nM (vs MLL4–43) | [6] |

| MIV-6R | 85 nM | 56 nM | [4] |

| VTP50469 | N/A | 3 nM (in leukemia cells) |[21] |

Table 3: Gene Expression Changes Following Menin-MLL Inhibition

| Gene | Change upon Inhibition | Functional Consequence | Reference(s) |

|---|---|---|---|

| HOXA9 | Downregulated | Loss of self-renewal, promotes differentiation | [1][11][15] |

| MEIS1 | Downregulated | Loss of self-renewal, promotes differentiation | [11][15][18] |

| PBX3 | Downregulated | Downstream of HOXA9/MEIS1 | [15] |

| MEF2C | Downregulated | Leukemic stem cell maintenance | [15] |

| FLT3 | Downregulated | Reduces proliferation signals | [18] |

| CD11b | Upregulated | Marker of myeloid differentiation | [19] |

| MNDA | Upregulated | Marker of myeloid differentiation |[19] |

Key Experimental Methodologies

Investigating the Menin-MLL interaction requires a combination of biochemical, molecular, and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

Co-IP is used to demonstrate the physical association between Menin and MLL fusion proteins within a cell lysate.

Generalized Protocol:

-

Cell Lysis: Lyse MLL-rearranged AML cells (e.g., MOLM-13, MV4;11) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one protein of interest (e.g., anti-Menin). A non-specific IgG is used as a negative control.

-

Complex Capture: Add protein A/G beads to the antibody-lysate mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the second protein of interest (e.g., anti-MLL N-terminus) to confirm its presence in the complex.

Caption: Workflow for confirming the Menin-MLL interaction via Co-IP.

Chromatin Immunoprecipitation (ChIP) to Identify Target Genes

ChIP is used to determine if the Menin-MLL complex directly binds to the promoter regions of specific genes, such as HOXA9.[15]

Generalized Protocol:

-

Cross-linking: Treat intact MLL-rearranged cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against Menin or MLL. An IgG control is used in parallel.

-

Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing: Perform stringent washes to remove non-specifically bound chromatin.

-

Elution & Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis (ChIP-qPCR): Use quantitative PCR (qPCR) with primers specific for the promoter region of a suspected target gene (e.g., HOXA9) to quantify the amount of enriched DNA. A significant enrichment compared to the IgG control indicates direct binding.

Caption: Workflow for identifying Menin-MLL target genes via ChIP-qPCR.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

FP is a powerful biophysical technique used in drug discovery to measure binding affinities and screen for inhibitors in a high-throughput manner.[6]

Principle: A small, fluorescently labeled peptide corresponding to an MLL binding motif (e.g., fluorescein-MBM1) is used as a probe. When free in solution, the small probe tumbles rapidly, and polarized light shone on it becomes depolarized. When the probe binds to the much larger Menin protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitor that competes with the probe for binding to Menin will displace it, causing a decrease in polarization.

Generalized Protocol:

-

Assay Setup: In a multi-well plate, combine a fixed concentration of Menin and the fluorescently labeled MLL peptide probe.

-

Inhibitor Addition: Add varying concentrations of a test compound (potential inhibitor).

-

Incubation: Allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: Plot the polarization values against the inhibitor concentration. The data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound probe.

Conclusion and Future Directions

The interaction between Menin and MLL fusion proteins is a cornerstone of MLL-rearranged AML, representing a validated and highly promising therapeutic target. The development of potent small molecule inhibitors has already begun to change the treatment landscape for this aggressive leukemia.[16][22]

Future research will focus on several key areas:

-

Overcoming Resistance: Understanding and overcoming mechanisms of resistance to Menin inhibitors, which may involve mutations in the Menin protein itself.[23]

-

Combination Therapies: Exploring synergistic combinations of Menin inhibitors with other targeted agents (e.g., FLT3 or BCL-2 inhibitors) or standard chemotherapy to deepen responses and prevent relapse.[18][24]

-

Expanding Indications: Investigating the efficacy of Menin inhibitors in other AML subtypes (e.g., those with NUP98 rearrangements) and potentially solid tumors that share a dependency on this pathway.[18][19][22]

The successful targeting of the Menin-MLL protein-protein interaction serves as a powerful example of how a deep understanding of molecular pathogenesis can be translated into effective, targeted cancer therapies.

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 14. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of novel menin-MLL inhibitors for acute leukemias | VJHemOnc [vjhemonc.com]

- 17. ashpublications.org [ashpublications.org]

- 18. pure.eur.nl [pure.eur.nl]

- 19. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]

- 23. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of menin-MLL1 inhibitors as a treatment for acute leukemia - American Chemical Society [acs.digitellinc.com]

VTP50469 Fumarate for NPM1-Mutant AML Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VTP50469 fumarate, a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, for research in nucleophosmin 1 (NPM1)-mutant acute myeloid leukemia (AML). This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Targeting the Menin-MLL Axis in NPM1-Mutant AML

NPM1 mutations are among the most common genetic alterations in adult AML, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c).[1][2] This mislocalization is a key driver of leukemogenesis. The interaction between menin, a nuclear scaffold protein, and MLL1 (KMT2A) is crucial for the expression of leukemogenic genes, such as HOXA9 and MEIS1, in both MLL-rearranged and NPM1-mutant AML.[2][3] VTP50469 is an orally bioavailable small molecule designed to disrupt this critical menin-MLL1 interaction, thereby inhibiting the transcription of downstream target genes and inducing differentiation and apoptosis in leukemic cells.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for VTP50469 and its precursor, VTP-49477, from various preclinical studies.

Table 1: In Vitro Potency of VTP50469 and Related Compounds

| Compound | Assay Type | Target/Cell Line | Result | Citation |

| VTP50469 | Biochemical Assay (Ki) | Menin-MLL1 Interaction | 104 ± 30 pM | [5] |

| VTP-49477 | Biochemical Assay (Ki) | Menin-MLL1 Interaction | 12 ± 5 pM | [5] |

| VTP50469 | Cell Proliferation (IC50) | MOLM13 (MLL-AF9) | ~20 nM | [5] |

| VTP50469 | Cell Proliferation (IC50) | OCI-AML3 (NPM1c+) | ~20 nM | [5] |

| VTP-49477 | Cell Proliferation (IC50) | MLL-fusion/NPM1-mutant lines | ~10 nM | [5][6] |

| VTP50469 | Cell Proliferation (IC50) | General MLL-r/NPM1c+ lines | <40 nM | [4] |

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

| PDX Model Type | Dosing Regimen | Key Findings | Citation |

| MLL-rearranged B-ALL, MLL-rearranged AML, and NPM1-mutant AML | 0.1% VTP50469 in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells in peripheral blood (129-fold), spleen (14-fold), and bone marrow (225-fold) | [5] |

| MLL-rearranged and NPM1c+ | Not specified | Significant reduction of leukemia burden and prolonged survival | [4] |

| NPM1c/Dnmt3a mutant mouse model | Oral administration | Reversal of myeloid progenitor cell self-renewal | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizations of the key molecular interactions and experimental processes are provided below using the DOT language for Graphviz.

Caption: VTP50469 Mechanism of Action in NPM1-Mutant AML.

Caption: Preclinical Experimental Workflow for VTP50469.

Caption: Logical Flow of VTP50469's Therapeutic Effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of VTP50469. These protocols are based on standard laboratory procedures and information gathered from related publications.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the IC50 of VTP50469 in leukemia cell lines.

Materials:

-

NPM1-mutant AML cell lines (e.g., OCI-AML3)

-

RPMI-1640 medium with 20% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Culture NPM1-mutant AML cells to a logarithmic growth phase. Seed the cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in triplicate. Include a vehicle control (DMSO) at the same final concentration.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Establishment and Monitoring of NPM1-Mutant AML Patient-Derived Xenograft (PDX) Models

This protocol describes the in vivo evaluation of VTP50469 efficacy.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID gamma (NSG))

-

Cryopreserved primary human NPM1-mutant AML cells

-

This compound

-

Rodent chow for formulation

-

Flow cytometer

-

Antibodies against human CD45 and other relevant markers

Procedure:

-

Cell Preparation and Injection:

-

Thaw cryopreserved primary AML patient cells rapidly at 37°C.

-

Wash the cells in sterile PBS or appropriate medium.

-

Resuspend the cells at a concentration of 1-10 x 10⁶ viable cells per 100-200 µL.

-

Inject the cell suspension intravenously (e.g., via tail vein) into sublethally irradiated NSG mice.

-

-

Engraftment Monitoring:

-

Beginning 3-4 weeks post-injection, collect peripheral blood weekly.

-

Perform flow cytometry using antibodies against human CD45 to monitor the percentage of human leukemic cells. Engraftment is confirmed when human CD45+ cells reach a predetermined level (e.g., >1%).

-

-

VTP50469 Administration:

-

Once engraftment is established, randomize mice into treatment and control groups.

-

Formulate VTP50469 into the rodent chow at a specified concentration (e.g., 0.1% w/w).

-

Provide the medicated chow ad libitum to the treatment group for the duration of the study (e.g., 28 days). The control group receives standard chow.

-

-

Efficacy Assessment:

-

Continue to monitor the percentage of human CD45+ cells in the peripheral blood weekly.

-

At the end of the treatment period, euthanize the mice and harvest tissues (bone marrow, spleen).

-

Analyze the percentage of human leukemic cells in these tissues by flow cytometry to determine the reduction in leukemia burden.

-

In separate survival studies, monitor mice until they meet predefined humane endpoints, and compare the survival curves between treatment and control groups.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to assess the chromatin occupancy of menin and MLL1 at target gene promoters.

Materials:

-

AML cells (e.g., MOLM13, OCI-AML3) treated with VTP50469 or DMSO

-

Formaldehyde for cross-linking

-

Glycine

-

Lysis and wash buffers

-

Sonicator

-

Antibodies specific for Menin and MLL1

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Reagents for next-generation sequencing library preparation

Procedure:

-

Cross-linking: Treat cultured AML cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-Menin or anti-MLL1).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the human genome. Use peak-calling algorithms to identify regions of enrichment. Analyze the differential binding of Menin and MLL1 at gene promoters (e.g., HOXA9, MEIS1) between VTP50469-treated and control samples.

Conclusion

This compound is a promising therapeutic agent for NPM1-mutant AML, acting through the targeted inhibition of the menin-MLL1 interaction. The preclinical data robustly support its mechanism of action and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for further research and development of this and similar compounds. This document serves as a valuable resource for scientists dedicated to advancing novel therapies for acute myeloid leukemia.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. New Quantitative Method to Identify NPM1 Mutations in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Anti-Leukemic Activity of VTP50469 Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of VTP50469 fumarate, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. VTP50469 has demonstrated significant anti-leukemic activity in preclinical models, positioning it as a promising therapeutic candidate for MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias. This document details its mechanism of action, binding affinity, cellular and in vivo efficacy, and provides representative experimental protocols for its evaluation.

Core Pharmacological Profile

VTP50469 is an orally bioavailable small molecule that disrupts the critical interaction between Menin and the MLL1 protein, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1][2][3] By inhibiting this interaction, VTP50469 effectively reverses the aberrant gene expression program driven by MLL fusion proteins, leading to cell differentiation and apoptosis in malignant cells.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its high potency and selectivity.

Table 1: Binding Affinity and In Vitro Potency of VTP50469

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 104 pM | [1][2][5] |

| IC50 vs. MOLM13 (MLL-AF9) | 13 nM | [1] |

| IC50 vs. MV4;11 (MLL-AF4) | 17 nM | [1] |

| IC50 vs. RS4;11 (MLL-AF4) | 25 nM | [1] |

| IC50 vs. NOMO1 (MLL-AF9) | 30 nM | [1] |

| IC50 vs. THP1 (MLL-AF9) | 37 nM | [1] |

| IC50 vs. KOPN8 (MLL-AF4) | 15 nM | [1] |

| IC50 vs. HL-60 (Wild-type MLL1) | >1,000 nM | [6] |

| IC50 vs. K562 (Wild-type MLL1) | >1,000 nM | [6] |

Table 2: In Vivo Efficacy of VTP50469 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Dosing Regimen | Key Outcomes | Reference |

| MLL-r B-cell ALL | 120 mg/kg, twice daily (PO) for 28 days | Dramatically increased survival.[6] | [6] |

| MLL-r AML | 15-60 mg/kg, twice daily (PO) for 28 days | Significant survival advantage across all doses.[1] | [1] |

| MLL-r B-ALL & AML | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of leukemia burden in peripheral blood, spleen, and bone marrow.[7] | [7] |

Mechanism of Action: Disrupting the Menin-MLL Interaction

VTP50469 functions by directly binding to Menin, a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins. This binding event physically displaces the MLL fusion protein from the Menin complex, leading to the eviction of this oncogenic driver from chromatin at key target genes.[1][3][4] The loss of MLL fusion protein binding results in the downregulation of a leukemogenic gene expression program, including critical genes like MEIS1, PBX3, and HOXA cluster genes, ultimately inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][6]

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncdir.org [ncdir.org]

- 3. mechanochemistry.org [mechanochemistry.org]

- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density Gradient Ultracentrifugation to Isolate Endogenous Protein Complexes after Affinity Capture. | Semantic Scholar [semanticscholar.org]

- 6. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]

VTP50469 Fumarate: A Targeted Approach Against Leukemia Stem Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VTP50469 fumarate, a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent against specific subtypes of acute leukemia. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's effects on leukemia stem cells, particularly in MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML). By disrupting the critical interaction between Menin and MLL1, VTP50469 induces differentiation and apoptosis in leukemic cells, offering a targeted therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and hematology.

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene or mutations in the Nucleophosmin 1 (NPM1) gene are associated with a poor prognosis.[1][2][3] The MLL fusion proteins, resulting from chromosomal translocations, and mutant NPM1 are known to drive leukemogenesis by altering gene expression programs that maintain an undifferentiated and proliferative state in hematopoietic progenitors. A key component of this process is the interaction with the nuclear protein Menin. The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic stem cell self-renewal.[4][5]

This compound is a highly selective inhibitor of the Menin-MLL interaction, developed to disrupt this oncogenic partnership.[6][7][8][9] Preclinical studies have demonstrated its potent anti-leukemic activity in both in vitro and in vivo models, paving the way for its clinical investigation.[3][4][10] This guide will detail the quantitative effects of VTP50469, provide methodologies for key experiments, and visualize the underlying molecular pathways and experimental workflows.

Mechanism of Action: Disrupting the Menin-MLL Interaction

VTP50469 acts as a potent inhibitor of the protein-protein interaction between Menin and the N-terminus of MLL1 (or MLL fusion proteins).[7][8] This interaction is essential for tethering the MLL complex to target gene promoters. By binding to Menin, VTP50469 prevents its association with MLL, leading to the dissociation of the MLL-fusion protein complex from chromatin.[4][8][10] This results in the downregulation of MLL target genes, which are critical for maintaining the leukemic state.[4][7] The subsequent loss of this oncogenic signaling induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged and NPM1-mutant leukemia cells.[4][6][11]

Quantitative Data on VTP50469 Efficacy

In Vitro Potency

VTP50469 demonstrates potent and selective activity against leukemia cell lines harboring MLL rearrangements or NPM1 mutations. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range for these sensitive lines, while being significantly less potent against cell lines with wild-type MLL.[7]

| Cell Line | Leukemia Subtype | MLL Fusion | IC50 (nM) | Reference |

| MOLM13 | AML | MLL-AF9 | 13 | [6][9] |

| MV4;11 | AML | MLL-AF4 | 17 | [1][6][9] |

| RS4;11 | B-ALL | MLL-AF4 | 25 | [6][9] |

| SEMK2 | B-ALL | MLL-AF4 | 27 | [6][9] |

| THP1 | AML | MLL-AF9 | 37 | [6][9] |

| NOMO1 | AML | MLL-AF9 | 30 | [6][9] |

| KOPN8 | B-ALL | MLL-ENL | 15 | [6][9] |

| HL-60 | AML | Wild-Type MLL | >1000 | [7] |

| K562 | CML | Wild-Type MLL | >1000 | [7] |

Table 1: In Vitro IC50 Values of VTP50469 in Leukemia Cell Lines.

In Vivo Efficacy in Preclinical Models

In vivo studies using patient-derived xenograft (PDX) models of MLL-rearranged leukemia have shown significant anti-leukemic activity of VTP50469, leading to a reduction in leukemia burden and a significant survival advantage.[4][10]

| Animal Model | Leukemia Model | Dosing Regimen | Key Outcomes | Reference |

| NSG Mice | MV4;11 Xenograft | 15, 30, 60 mg/kg, oral, twice daily for 28 days | Significant survival advantage at all doses. Extended survival at 30 and 60 mg/kg. | [4][6][12] |

| PDX Mice | MLL-rearranged B-ALL | 120 mg/kg, oral, twice daily | Dramatically increased survival. | [7] |

| PDX Mice | MLL-rearranged AML & B-ALL | Formulated in chow (~120-180 mg/kg/day) | Dramatic reduction in leukemia burden. Many mice remained disease-free for over a year. | [3][4] |

Table 2: Summary of In Vivo Efficacy of VTP50469.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 of VTP50469 in leukemia cell lines.

-

Cell Seeding: Seed leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Treatment: Add 50 µL of the 2X compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viability relative to the DMSO control and determine the IC50 values using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for assessing the induction of apoptosis by VTP50469.

-

Cell Treatment: Seed leukemia cells in 6-well plates and treat with VTP50469 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest cells by centrifugation and wash once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is for determining the genome-wide occupancy of Menin and MLL fusion proteins.

-

Cell Treatment and Crosslinking: Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or DMSO for a specified time (e.g., 3 days).[4] Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Menin or MLL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding.

Conclusion

This compound represents a highly promising targeted therapy for MLL-rearranged and NPM1-mutant leukemias. Its specific mechanism of action, potent in vitro and in vivo efficacy, and oral bioavailability underscore its potential to address the significant unmet medical need in these aggressive hematological malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and treatment of leukemia. Further clinical investigation of VTP50469 and similar Menin-MLL inhibitors is warranted to translate these preclinical findings into tangible benefits for patients. The robustness of the preclinical data has supported the initiation of clinical trials with close analogs of VTP50469, such as SNDX-5613.[3][10]

References

- 1. cms.syndax.com [cms.syndax.com]

- 2. cms.syndax.com [cms.syndax.com]

- 3. answers.childrenshospital.org [answers.childrenshospital.org]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cms.syndax.com [cms.syndax.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

VTP50469 Fumarate: A Deep Dive into its Role in Epigenetic Regulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VTP50469 fumarate is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver of leukemogenesis in cancers characterized by MLL gene rearrangements (MLL-r) or mutations in the Nucleophosmin 1 (NPM1) gene.[4][5] By disrupting this key interaction, VTP50469 represents a targeted therapeutic strategy that modulates epigenetic mechanisms to suppress oncogenic gene expression, induce differentiation, and trigger apoptosis in cancer cells.[3][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its role in epigenetic regulation.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

The Menin-MLL interaction is fundamental to the activity of MLL fusion proteins, which are oncogenic drivers in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[5][6][7] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of target genes, such as the HOXA gene cluster and its cofactor MEIS1, driving leukemic proliferation.[6][8]

VTP50469 was developed through structure-based design to specifically inhibit this interaction.[3] Its mechanism involves:

-

Binding to Menin: VTP50469 binds to a pocket on the Menin protein that is essential for its interaction with MLL.

-

Disruption of the Complex: This binding event displaces the MLL fusion protein from Menin.[1][6]

-

Inhibition of Chromatin Occupancy: The dissociation of the complex prevents the MLL fusion protein from binding to the promoter regions of its target genes.[3][6]

-

Downregulation of Oncogenic Gene Expression: The loss of MLL binding at these sites leads to a rapid and sustained decrease in the expression of key leukemogenic genes.[6]

-

Induction of Cellular Differentiation and Apoptosis: The suppression of the oncogenic gene expression program triggers the differentiation of leukemic blasts and, in many cases, induces programmed cell death (apoptosis).[1][6]

Caption: Signaling pathway of Menin-MLL interaction and VTP50469 inhibition.

Quantitative Data Summary

VTP50469 demonstrates high potency in both biochemical and cell-based assays, with a clear selectivity for cancer cells harboring MLL rearrangements or NPM1 mutations.

Table 1: In Vitro Activity of VTP50469

| Parameter | Value | Description | Reference |

| Ki | 104 pM | Inhibition constant for the Menin-MLL interaction in a cell-free assay.[1][2] | [1],[2] |

| IC50 | 13 nM | Concentration for 50% inhibition of cell proliferation in MOLM13 (MLL-AF9) AML cells.[1] | [1] |

| IC50 | 17 nM | Concentration for 50% inhibition of cell proliferation in MV4;11 (MLL-AF4) ALL cells.[1][9] | [1],[9] |

| IC50 | 25 nM | Concentration for 50% inhibition of cell proliferation in RS4;11 (MLL-AF4) ALL cells.[1] | [1] |

| IC50 | 27 nM | Concentration for 50% inhibition of cell proliferation in SEMK2 (MLL-AF4) ALL cells.[1] | [1] |

| IC50 | 30 nM | Concentration for 50% inhibition of cell proliferation in NOMO1 (MLL-AF9) AML cells.[1] | [1] |

| IC50 | >3 µM | Concentration for 50% inhibition of cell proliferation in Ewing Sarcoma cell lines.[9] | [9] |

Table 2: Preclinical In Vivo Efficacy of VTP50469

| Model Type | Dosing | Key Outcomes | Reference |

| MLL-r AML PDX | 0.1% VTP50469 in chow (~175 mg/kg/day) for 28 days | Dramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow.[10] | [10] |

| MLL-r ALL PDX | 120 mg/kg, BID, PO for 28 days | Significant reduction of leukemia burden; multiple mice remained disease-free for over a year post-treatment.[3][6] | [6],[3] |

| NPM1-mutant AML PDX | 0.1% VTP50469 in chow for 28 days | Dramatic reduction of leukemia burden in blood, spleen, and bone marrow.[10] | [10] |

| Ewing Sarcoma Xenografts | 120 mg/kg, BID, PO for 28 days | Limited antitumor activity; slowed tumor progression but no tumor regression observed.[9][11] | [9],[11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of VTP50469.

Cell Proliferation and Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of VTP50469 in various cancer cell lines.

-

Cell Culture: Leukemia cell lines (e.g., MOLM13, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: VTP50469 is serially diluted to a range of concentrations and added to the cells. A DMSO control is included.

-

Incubation: Plates are incubated for a specified period (e.g., 7-14 days), with media and compound refreshed every 3-4 days.

-

Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to the DMSO control, and the IC50 value is calculated using a non-linear regression curve fit.

Caption: Workflow for the in vitro cell proliferation assay.

RNA-Sequencing for Gene Expression Analysis

This protocol details the steps to assess global changes in gene expression following treatment with VTP50469.[6]

-

Cell Treatment: MLL-rearranged cell lines (e.g., MOLM13, RS4;11) are treated with an effective concentration of VTP50469 or DMSO vehicle control for specific time points (e.g., 2 and 7 days).[2][6]

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable kit. RNA quality and quantity are assessed.

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by VTP50469 treatment. Gene Set Enrichment Analysis (GSEA) is used to identify pathways and gene signatures that are significantly altered.[6]

Patient-Derived Xenograft (PDX) Models

This protocol describes the in vivo evaluation of VTP50469's efficacy in a more clinically relevant setting.[3][6]

-

Model Generation: Patient-derived leukemia cells are engrafted into immunocompromised mice (e.g., NSG mice).

-

Engraftment Confirmation: Successful engraftment is confirmed by monitoring the percentage of human CD45+ (hCD45+) cells in the peripheral blood via flow cytometry.

-

Treatment Initiation: Once engraftment is established, mice are randomized into treatment and control groups.

-

Drug Administration: VTP50469 is administered via oral gavage (e.g., 120 mg/kg, twice daily) or formulated in mouse chow (e.g., 0.1% w/w) for a defined period (e.g., 28 days).[6][7] The control group receives a vehicle.

-

Monitoring: Disease burden is monitored regularly by measuring hCD45+ cells in the blood. Animal weight and health are also monitored.

-

Efficacy Assessment: At the end of the study or at humane endpoints, tissues such as bone marrow and spleen are harvested to determine leukemia infiltration. Event-free survival is analyzed using Kaplan-Meier curves.

Caption: Workflow for preclinical evaluation using PDX models.

Epigenetic Regulation by this compound

The therapeutic effect of VTP50469 is rooted in its ability to reverse the epigenetic dysregulation caused by MLL fusion proteins. MLL is a histone methyltransferase, and its fusion products lead to aberrant histone H3 lysine 4 trimethylation (H3K4me3) at target gene loci, creating an open chromatin state that promotes gene transcription.

By inhibiting the Menin-MLL interaction, VTP50469 leads to the eviction of the MLL fusion complex from chromatin.[4][6] This results in:

-

Reduced H3K4me3: A decrease in the activating H3K4me3 mark at the promoters of MLL target genes like MEIS1 and HOXA9.

-

Altered Chromatin Accessibility: A shift towards a more closed, transcriptionally repressive chromatin state at these specific loci.

-

Displacement of Co-factors: VTP50469 treatment also leads to the displacement of other critical components of the leukemogenic complex, such as DOT1L, from chromatin.[4][6]

These specific, targeted changes in the epigenetic landscape effectively shut down the oncogenic transcriptional program, demonstrating a precise mechanism of epigenetic modulation.

Caption: Epigenetic consequences of Menin-MLL inhibition by VTP50469.

Conclusion

This compound is a pioneering example of a targeted therapy that functions by modulating epigenetic pathways. Its high potency and selectivity for the Menin-MLL interaction provide a powerful tool to reverse the oncogenic gene expression programs driven by MLL rearrangements and NPM1 mutations.[1][4] Preclinical studies have demonstrated its remarkable efficacy in eradicating leukemia in robust PDX models, supporting its translation into clinical trials.[3][6] The preclinical work on VTP50469 has paved the way for its clinical successor, revumenib (SNDX-5613), which is currently under evaluation and has shown promising results in patients with relapsed/refractory acute leukemias.[7] The continued study of VTP50469 and similar agents will undoubtedly deepen our understanding of epigenetic regulation in cancer and provide new avenues for targeted drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cms.syndax.com [cms.syndax.com]

- 5. cms.syndax.com [cms.syndax.com]

- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Emerging Epigenetic Therapeutic Targets in Acute Myeloid Leukemia [frontiersin.org]

- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preclinical Evaluation of VTP50469 Fumarate in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of VTP50469 fumarate, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, for the treatment of hematological malignancies. VTP50469 has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, particularly in leukemias harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c+).

Core Mechanism of Action

VTP50469 functions by disrupting the critical protein-protein interaction between Menin and the N-terminus of MLL1 (or MLL fusion proteins). This interaction is essential for the oncogenic activity of MLL fusion proteins, which drive leukemogenesis by aberrantly regulating gene expression. By inhibiting this interaction, VTP50469 leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the expression of key MLL target genes such as HOXA9 and MEIS1, and subsequent induction of apoptosis and cellular differentiation in malignant cells.[1]

Quantitative In Vitro Efficacy

VTP50469 exhibits potent and selective cytotoxic activity against a panel of human leukemia cell lines with MLL rearrangements and NPM1 mutations. The compound has a high binding affinity for Menin with a Ki of 104 pM.[2][3][4] The half-maximal inhibitory concentrations (IC50) for cell proliferation are in the low nanomolar range for sensitive cell lines, while cell lines without MLL rearrangements are significantly less sensitive.[2][4]

| Cell Line | Subtype | Fusion/Mutation | IC50 (nM) |

| MOLM13 | AML | MLL-AF9 | 13[2][4] |

| MV4;11 | AML | MLL-AF4 | 17[2][4] |

| RS4;11 | B-ALL | MLL-AF4 | 25[2][4] |

| KOPN8 | B-ALL | MLL-ENL | 15[2][4] |

| SEMK2 | B-ALL | MLL-AF4 | 27[2][4] |

| THP1 | AML | MLL-AF9 | 37[2][4] |

| NOMO1 | AML | MLL-AF9 | 30[2][4] |

| ML2 | AML | MLL-AF6 | 16[2][4] |

| EOL1 | AML | MLL-AF9 | 20[2][4] |

| HB11;19 | B-ALL | MLL-ENL | 36[2][4] |

| OCI-AML3 | AML | NPM1c+ | 18 |

| Murine MLL-AF9 | AML | MLL-AF9 | 15[2][4] |

In Vivo Preclinical Efficacy in Xenograft Models

The anti-leukemic activity of VTP50469 has been demonstrated in multiple patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutant acute leukemia. Oral administration of VTP50469 resulted in a significant reduction in leukemia burden and a prolonged survival advantage in treated animals.[5]

| Model Type | Treatment | Dosing Regimen | Key Outcomes |

| MLL-r B-ALL PDX | VTP50469 | 120 mg/kg, PO, BID x 28 days | Maintained complete responses in 6 out of 7 PDXs. Significant reduction in leukemia infiltration in spleen and bone marrow.[6] |

| MLL-r AML PDX | VTP50469 | 50 mg/kg, BID, IP x 28 days (VTP-49477, a close analog) | Significant reduction of leukemia burden in bone marrow (2-fold), spleen (3-fold), and peripheral blood (6-fold). |

| NPM1c+ AML PDX | VTP50469 | 0.1% in chow (~175 mg/kg/day) x 28 days | Dramatic reduction in human leukemia cells in peripheral blood, spleen, and bone marrow.[7] |

| MLL-r B-ALL & AML PDXs | VTP50469 | 0.1% in chow | Significant reduction of leukemia burden and prolonged survival.[5] |

| MV4;11 Xenograft | VTP50469 | 15, 30, and 60 mg/kg, PO, BID x 28 days | Significant survival advantage across all dosage levels.[1] |

Notably, at highly effective doses, VTP50469 did not lead to detectable toxicity, with no significant weight loss or alterations in normal peripheral blood counts observed in the treated mice.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

Human leukemia cell lines were cultured in appropriate media and seeded in multi-well plates. Cells were treated with a concentration range of this compound or DMSO as a vehicle control. After a 72-hour incubation period, cell viability was assessed using a commercial assay such as CellTiter-Glo®. The IC50 values were calculated from the dose-response curves.

Apoptosis and Differentiation Assays

For apoptosis analysis, MLL-rearranged B-ALL cell lines were treated with VTP50469 in a dose-dependent manner. At early time points, cells were harvested, stained with Annexin V and a viability dye (e.g., propidium iodide), and analyzed by flow cytometry. For differentiation studies, MLL-rearranged AML cell lines were exposed to VTP50469 for 4-6 days. The expression of myeloid differentiation markers, such as CD11b, was quantified by flow cytometry.[1][2][4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

MLL-rearranged cell lines (e.g., MOLM13, RS4;11) were treated with VTP50469 or DMSO for a specified period. Chromatin was cross-linked with formaldehyde, sonicated to generate fragments, and immunoprecipitated with antibodies specific for Menin, MLL1 (N-terminus), or DOT1L. The immunoprecipitated DNA was then purified, and sequencing libraries were prepared for high-throughput sequencing to map the genome-wide occupancy of these proteins.

RNA Sequencing (RNA-seq)